

Application Note and Protocol for Regadenoson Impurity Profiling

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Compound of Interest

Compound Name: 1-*epi*-Regadenoson hydrazone

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Introduction

Regadenoson, a selective A2A adenosine receptor agonist, is utilized as a pharmacologic stress agent in myocardial perfusion imaging.^{[1][2]} Its chemical name is 2-[4-[(Methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine, with the chemical formula $C_{15}H_{18}N_8O_5$.^[3] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Therefore, a robust analytical protocol for the identification, quantification, and control of impurities is essential.

Impurities in Regadenoson can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the drug substance over time (degradation products).^{[1][3]} Regulatory bodies, such as those following ICH guidelines, mandate strict control over these impurities.^[1] This document provides a comprehensive experimental protocol for the impurity profiling of Regadenoson, employing modern analytical techniques to ensure the quality and stability of the drug substance.

Potential Impurities in Regadenoson

A thorough understanding of potential impurities is the foundation of a successful impurity profiling strategy. Impurities in Regadenoson can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities: These are substances that are formed during the synthesis of Regadenoson. They can include unreacted starting materials, intermediates, by-products, and reagents.[1][3] Some known process-related impurities include various isomers and related compounds arising from the complex multi-step synthesis.[1]

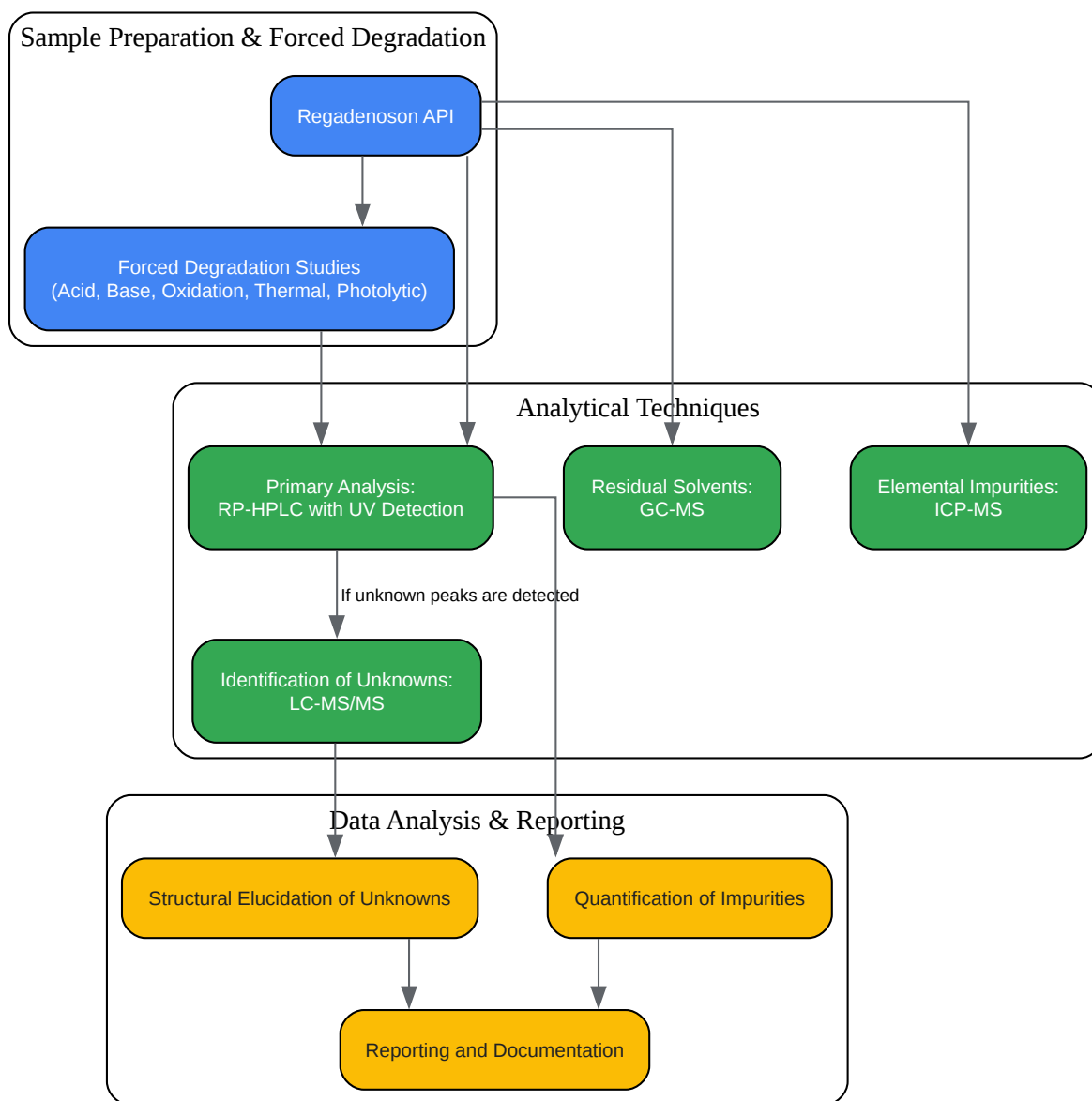
Degradation Products: These impurities result from the chemical breakdown of the Regadenoson molecule under the influence of environmental factors such as light, heat, humidity, and pH.[3][4] Forced degradation studies are intentionally conducted to identify potential degradation products and to develop stability-indicating analytical methods.[5][6]

Table 1: Known and Potential Impurities of Regadenoson

Impurity Name/Type	Potential Source	Analytical Technique for Detection
Regadenoson Impurity A	Process-Related	HPLC-UV, LC-MS
Regadenoson Impurity C	Process-Related	HPLC-UV, LC-MS
Regadenoson Impurity D	Process-Related	HPLC-UV, LC-MS
Regadenoson Carboxylic Acid	Degradation/Process-Related	HPLC-UV, LC-MS
2-Chloroadenosine	Process-Related	RP-HPLC[7][8]
Deribose	Degradation	HPLC[4]
Dimethyl Amine Analogue	Process-Related	HPLC[4]
Ethyl Amine Analogue	Process-Related	HPLC[4]
Isomeric Impurities	Process-Related	HPLC, LC-MS
Oxidation Products	Degradation	HPLC, LC-MS
Hydrolysis Products	Degradation	HPLC, LC-MS
Photolytic Degradants	Degradation	HPLC, LC-MS

Experimental Workflow for Impurity Profiling

A systematic approach is crucial for the comprehensive profiling of impurities in Regadenoson. The following workflow outlines the key stages involved, from initial analysis to the identification and quantification of impurities.



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Caption: Workflow for Regadenoson Impurity Profiling.

Detailed Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to predict the degradation pathways of Regadenoson and to ensure the stability-indicating nature of the analytical methods.[9] These studies involve subjecting the Regadenoson drug substance to various stress conditions that are more severe than accelerated stability testing conditions.[9] The goal is to achieve a target degradation of 5-20%.[10][11]

Protocol:

- Acid Hydrolysis: Dissolve Regadenoson in 0.1 N HCl and heat at 60°C for 24 hours.
- Base Hydrolysis: Dissolve Regadenoson in 0.1 N NaOH and keep at room temperature for 1 hour. Rapid degradation is often observed under basic conditions.[4]
- Oxidative Degradation: Treat Regadenoson solution with 3% H₂O₂ at room temperature for 24 hours. Significant degradation is expected under oxidative conditions.[4]
- Thermal Degradation: Expose solid Regadenoson to dry heat at 80°C for 48 hours.
- Photolytic Degradation: Expose a solution of Regadenoson to UV light (254 nm) and fluorescent light for an extended period, as per ICH Q1B guidelines.

For all conditions, a control sample (unstressed) should be analyzed concurrently.

High-Performance Liquid Chromatography (HPLC)

Method for Related Substances

A robust, stability-indicating HPLC method is the cornerstone of impurity profiling. The following method is designed to separate Regadenoson from its potential impurities.

Table 2: HPLC Method Parameters

Parameter	Condition
Column	ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm or equivalent[4]
Mobile Phase A	1.0 mL of Methane Sulfonic acid in 1000 mL of water[4]
Mobile Phase B	Acetonitrile
Gradient Program	Optimized to separate all known and degradation impurities
Flow Rate	0.8 mL/min[4]
Column Temperature	30°C[4]
Detection Wavelength	272 nm[4]
Injection Volume	5 µL[4]
Diluent	Dimethyl Sulfoxide (DMSO)[4]

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][7]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

For the structural elucidation of unknown impurities detected during HPLC analysis, LC-MS/MS is a powerful tool.[1][12]

Protocol:

- Develop an MS-compatible LC method. This often involves replacing non-volatile buffers (like phosphates) with volatile ones (e.g., formic acid, ammonium acetate).[12]
- Analyze the stressed samples and any samples showing unknown peaks by LC-MS.
- Acquire full scan MS data to determine the molecular weight of the impurities.

- Perform MS/MS fragmentation of the impurity peaks to obtain structural information.
- Utilize software tools for molecular formula generation and database searching to aid in the identification of the impurity structure.[12][13]

Data Presentation and Analysis

All quantitative data from the impurity analysis should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Example of Impurity Data Summary from Forced Degradation Studies

Stress Condition	Regadenoson Assay (%)	Known Impurity 1 (%)	Known Impurity 2 (%)	Total Unknown Impurities (%)	Mass Balance (%)
Control (Unstressed)	99.8	0.05	0.03	< 0.01	99.9
Acid Hydrolysis	92.5	1.2	0.8	4.5	99.0
Base Hydrolysis	85.1	2.5	1.5	9.8	98.9
Oxidation	90.3	0.5	3.2	5.0	99.0
Thermal	98.7	0.06	0.04	0.1	98.9
Photolytic	96.2	0.2	0.1	2.5	99.0

Mass balance is a critical parameter in forced degradation studies, ensuring that all degradation products are accounted for.

Conclusion

This application note provides a comprehensive framework for the impurity profiling of Regadenoson. The detailed protocols for forced degradation studies, HPLC analysis, and LC-MS identification, along with the structured approach to data analysis, will enable researchers


and drug development professionals to effectively monitor and control impurities in Regadenoson. Adherence to these protocols will contribute to ensuring the quality, safety, and efficacy of this important pharmaceutical agent, in line with global regulatory expectations. The identification of impurities is crucial for quality control during production and for assessing the stability of the Regadenoson drug substance.[5][6]

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